A key area of research on AJA focuses on its pain-relieving and anti-inflammatory effects. Studies suggest that AJA may be effective in managing pain without causing the psychoactive effects associated with tetrahydrocannabinol (THC), the main psychoactive component of cannabis []. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), AJA might not have gastrointestinal side effects []. However, more research is needed to confirm these findings and understand the mechanisms of action.
The exact mechanism by which AJA exerts its analgesic and anti-inflammatory effects is still under investigation. Some studies suggest that AJA interacts with the endocannabinoid system, a network of receptors in the body that plays a role in pain perception and inflammation []. However, unlike THC, AJA appears to have a lower affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabis [].
Ajulemic acid is a synthetic analog of tetrahydrocannabinol-11-oic acid, which is the principal metabolite of tetrahydrocannabinol, the psychoactive component of cannabis. Its chemical formula is , with a molecular weight of approximately 400.261 g/mol. The compound is characterized by its unique structure, which includes a branched side chain that enhances its biological activity compared to its parent compound, tetrahydrocannabinol. Unlike tetrahydrocannabinol, ajulemic acid does not exhibit psychoactive effects, making it a candidate for therapeutic applications without the associated high typically linked to cannabis use .
Ajulemic acid exhibits significant biological activities, particularly in anti-inflammatory and anti-cancer contexts:
The synthesis of ajulemic acid involves several key steps:
Ajulemic acid has several promising applications:
Ajulemic acid has been studied for its interactions with various biological systems:
These interaction studies highlight ajulemic acid's potential safety profile and therapeutic utility.
Ajulemic acid shares structural similarities with several other cannabinoids and synthetic compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Tetrahydrocannabinol | Parent compound | Psychoactive effects | High psychoactivity |
Cannabidiol | Nonpsychoactive | Anti-inflammatory effects | Lacks psychoactive properties |
HU-210 | Structural analog | Potent agonist at cannabinoid receptors | More potent than ajulemic acid |
Δ8-Tetrahydrocannabinol | Structural analog | Psychoactive effects | Less potent than Δ9-tetrahydrocannabinol |
11-Hydroxy-Δ9-tetrahydrocannabinol | Metabolite | Psychoactive effects | Direct metabolite of tetrahydrocannabinol |
Ajulemic acid's unique nonpsychoactive profile combined with its potent biological activities distinguishes it from these similar compounds, making it an attractive candidate for therapeutic applications without the psychoactive side effects associated with traditional cannabinoids.
Ajulemic acid, with the chemical formula carbon twenty-five hydrogen thirty-six oxygen four, possesses a molecular weight of 400.5 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid [1] [2].
The molecular structure features a tricyclic benzochromene core system characteristic of classical cannabinoids, with a critical dimethylheptyl side chain replacing the pentyl chain found in naturally occurring tetrahydrocannabinol derivatives [4] [5]. The compound contains two defined stereocenters with absolute stereochemistry designated as (6aR,10aR), indicating the presence of two asymmetric carbon atoms in specific three-dimensional orientations [6]. The structural modification through replacement of the normal pentyl side chain with a dimethylheptyl group led to the creation of this synthetic analog from tetrahydrocannabinol-11-oic acid metabolite [4] [7].
The stereochemical configuration plays a crucial role in the biological activity of ajulemic acid. Studies demonstrate that the enantiomer with opposite stereochemistry shows greatly reduced activities, suggesting receptor-mediated mechanisms of action [8]. Chiral analysis of the less active enantiomer revealed contamination with 10-20% of the active form, accounting for residual biological activity [8].
Ajulemic acid demonstrates specific solubility characteristics that influence its pharmaceutical applications. The compound exhibits solubility in most organic solvents while remaining practically insoluble in hexane [7]. This selective solubility profile reflects the compound's amphiphilic nature, possessing both hydrophobic regions associated with the tricyclic core and hydrophilic characteristics from the carboxylic acid functionality and phenolic hydroxyl group.
The compound displays an optical rotation of negative 275 degrees when measured at the sodium D-line with a concentration of 3.8 grams per 100 milliliters in chloroform [3] [7]. The melting point ranges from 112 to 114 degrees Celsius with sintering behavior observed during thermal analysis [3] [7]. These thermal properties indicate relatively good thermal stability under standard laboratory conditions.
Predicted physicochemical parameters include a density of 1.085 ± 0.06 grams per cubic centimeter and a predicted pKa value of 4.75 ± 0.40 [3]. The compound exhibits a high predicted boiling point of 495.7 ± 45.0 degrees Celsius [3]. The XLogP3-AA value of 7 indicates high lipophilicity, consistent with the compound's cannabinoid nature and ability to interact with lipophilic biological membranes [1].
Crystallographic analysis of ajulemic acid has been conducted primarily through its complex with the human peroxisome proliferator-activated receptor gamma ligand binding domain. The crystal structure, determined at 2.8 Angstrom resolution, provides detailed insights into the three-dimensional arrangement of atoms within the compound [9] [10].
The crystal structure determination employed X-ray diffraction techniques using a rotating anode source with rigaku instrumentation. Data collection utilized an image plate detector system with a MAR scanner 345 millimeter plate configuration [10]. The diffraction experiments were conducted at 100 Kelvin using synchrotron radiation with specific wavelength parameters [10].
Unit cell parameters for the crystal structure include dimensions of a equals 62.344 Angstroms, b equals 78.139 Angstroms, and c equals 104.231 Angstroms, with angles alpha equals 100.1 degrees, beta equals 106.41 degrees, and gamma equals 90.01 degrees [10]. The crystal system belongs to space group P 1, indicating a triclinic crystal system with the lowest symmetry [10].
Crystallization conditions involved the use of 4M sodium formate solution in vapor diffusion hanging drop methodology at 283 Kelvin [10]. The Matthews coefficient of 3.82 and solvent content of 67.82% indicate a relatively open crystal packing arrangement [10]. Data collection statistics show 93.8% completeness with an R-merge value of 0.09, indicating good data quality [10].
The structural and pharmacological profile of ajulemic acid demonstrates significant differences from delta-9-tetrahydrocannabinol and other cannabinoid derivatives. Unlike delta-9-tetrahydrocannabinol, which exhibits high binding affinity for both cannabinoid receptor 1 and cannabinoid receptor 2, ajulemic acid displays markedly different receptor binding characteristics [11] [5] [12].
Comparative binding affinity studies reveal that ajulemic acid possesses Ki values of 5.7 nanomolar for human cannabinoid receptor 1 and 56.1 nanomolar for human cannabinoid receptor 2, with functional EC50 values of 11.6 nanomolar and 13.4 nanomolar respectively [13]. In contrast, delta-9-tetrahydrocannabinol exhibits Ki values of approximately 40.7 nanomolar for cannabinoid receptor 1 and 36 nanomolar for cannabinoid receptor 2 [14] [15]. This represents a fundamental difference in receptor selectivity profiles between the compounds.
The structural modifications in ajulemic acid result in the elimination of psychotropic activity while maintaining analgesic and anti-inflammatory properties [5] [16] [12]. This therapeutic separation distinguishes ajulemic acid from delta-9-tetrahydrocannabinol, which produces significant psychoactive effects. Studies demonstrate that ajulemic acid shows approximately 50-fold improvement in activity relative to its parent compound delta-9-tetrahydrocannabinol-11-oic acid [17].
Mechanistic differences include ajulemic acid's ability to bind selectively to peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in inflammatory processes [18] [9] [16]. This binding mechanism differs substantially from classical cannabinoid receptor activation pathways utilized by delta-9-tetrahydrocannabinol and other traditional cannabinoids [12].
Comparative pharmacological studies demonstrate that ajulemic acid produces analgesia equivalent to morphine in certain assay models while exhibiting much greater duration of action [5]. Unlike nonsteroidal anti-inflammatory drugs, ajulemic acid demonstrates no ulcerogenic properties at therapeutically relevant doses [5]. The compound also lacks respiratory depression, dependence potential, body weight loss, or mutagenic effects commonly associated with other analgesic compounds [5].
The following table summarizes key comparative parameters between ajulemic acid and related cannabinoid compounds:
Parameter | Ajulemic Acid | Delta-9-THC | Cannabidiol |
---|---|---|---|
Molecular Weight (g/mol) | 400.5 [1] | 314.5 | 314.5 |
Psychoactivity | Minimal [5] [19] | High | None |
CB1 Binding Affinity (Ki, nM) | 5.7 [13] | 40.7 [14] | >1000 |
CB2 Binding Affinity (Ki, nM) | 56.1 [13] | 36 [14] | >1000 |
Anti-inflammatory Activity | High [5] [12] | Moderate | High |
PPAR-gamma Binding | Yes [18] [9] | No | No |